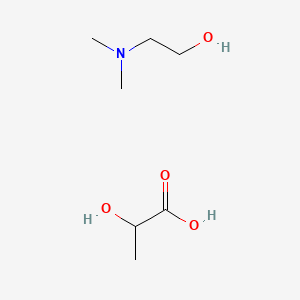
N,N-Dimethylaminoethanol lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylaminoethanol lactate: is an organic compound that combines the properties of N,N-Dimethylaminoethanol and lactic acid. N,N-Dimethylaminoethanol is a tertiary amine and primary alcohol, known for its use in various industrial and medical applications. Lactic acid, on the other hand, is a naturally occurring organic acid. The combination of these two compounds results in a versatile chemical with a range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylaminoethanol lactate can be synthesized through the reaction of N,N-Dimethylaminoethanol with lactic acid. The reaction typically involves mixing equimolar amounts of N,N-Dimethylaminoethanol and lactic acid in an appropriate solvent, such as water or ethanol. The mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylaminoethanol lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The lactate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Dimethylaminoethanol oxide, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethylaminoethanol lactate is used as a reagent in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: In biological research, the compound is used to study cellular processes and as a buffer in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It also finds applications in the manufacture of personal care products, such as skin creams and lotions.
Wirkmechanismus
The mechanism of action of N,N-Dimethylaminoethanol lactate involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. Its ability to enhance the solubility and stability of other compounds makes it valuable in various applications.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaminoethanol: Shares similar chemical properties but lacks the lactate component.
Lactic Acid: A naturally occurring organic acid with different applications.
Dimethylaminoethyl acrylate: Used in polymer synthesis and has different reactivity.
Uniqueness: N,N-Dimethylaminoethanol lactate is unique due to its combination of amine and lactate functionalities, which provide it with a wide range of chemical reactivity and applications. Its ability to enhance the solubility and stability of other compounds sets it apart from similar chemicals.
Eigenschaften
CAS-Nummer |
56669-87-5 |
|---|---|
Molekularformel |
C7H17NO4 |
Molekulargewicht |
179.21 g/mol |
IUPAC-Name |
2-(dimethylamino)ethanol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C4H11NO.C3H6O3/c1-5(2)3-4-6;1-2(4)3(5)6/h6H,3-4H2,1-2H3;2,4H,1H3,(H,5,6) |
InChI-Schlüssel |
QFQMQSNDWYRIAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)O.CN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


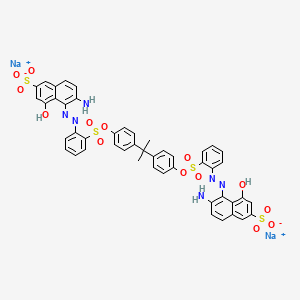
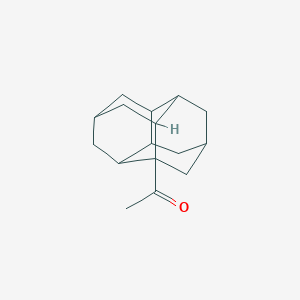
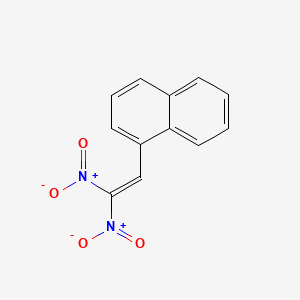
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
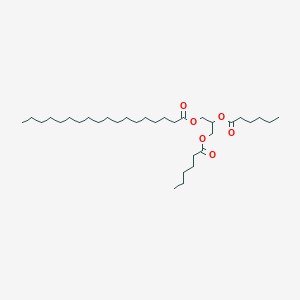
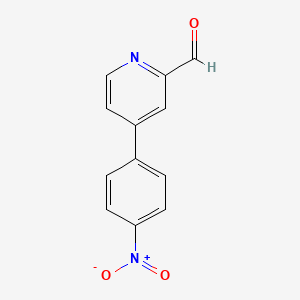

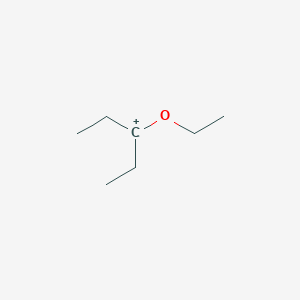
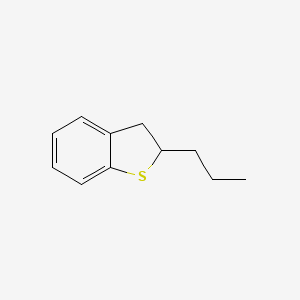
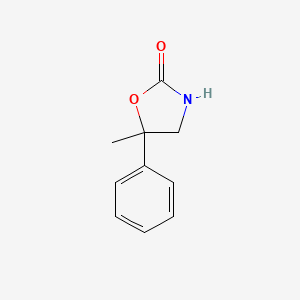
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)


![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)
